3,3-Dimethylpentane-1,5-diol

Catalog No.
S732146
CAS No.
53120-74-4
M.F
C7H16O2
M. Wt
132.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-Dimethylpentane-1,5-diol

CAS Number

53120-74-4

Product Name

3,3-Dimethylpentane-1,5-diol

IUPAC Name

3,3-dimethylpentane-1,5-diol

Molecular Formula

C7H16O2

Molecular Weight

132.2 g/mol

InChI

InChI=1S/C7H16O2/c1-7(2,3-5-8)4-6-9/h8-9H,3-6H2,1-2H3

InChI Key

CFEPFAMBMGCTQM-UHFFFAOYSA-N

SMILES

CC(C)(CCO)CCO

Canonical SMILES

CC(C)(CCO)CCO

3,3-Dimethylpentane-1,5-diol is an organic compound with the molecular formula C₇H₁₆O₂ and a molecular weight of 132.20 g/mol. It is characterized by the presence of two hydroxyl groups (-OH) located at the first and fifth carbon atoms of a pentane chain, making it a diol. This compound is colorless, odorless, and soluble in water, which contributes to its utility in various applications. Its structure can be represented as follows:

text
CH3 |CH3-C-CH2-CH2-CH2-OH | OH

  • Isomerization: The compound can undergo isomerization through a methyl shift mechanism, leading to the formation of different structural isomers.
  • Esterification: It can react with carboxylic acids to form esters, which are important in the production of polymers and plasticizers.
  • Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes under appropriate conditions.

There are several methods for synthesizing 3,3-Dimethylpentane-1,5-diol:

  • Reduction of 3,3-Dimethylglutaric Acid: A common synthetic route involves reducing 3,3-dimethylglutaric acid using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Hydrolysis of Esters: The compound can also be synthesized by hydrolyzing esters derived from 3,3-dimethylpentanedioic acid.

3,3-Dimethylpentane-1,5-diol has several applications across different industries:

  • Polymer Production: It is used as a building block in the synthesis of polyesters and polyurethanes.
  • Plasticizers: The compound serves as a plasticizer in various formulations to enhance flexibility and durability.
  • Solvent: Due to its water solubility, it can function as a solvent in chemical processes and formulations .

Several compounds share structural similarities with 3,3-Dimethylpentane-1,5-diol. Here are some notable examples:

Compound NameStructureKey Features
2,3-Dimethylpentane-1,5-diolC₇H₁₆O₂Similar diol structure; different methyl placement.
Neopentyl GlycolC₅H₁₂O₂Commonly used in polymer production; simpler structure.
2-Methyl-2-pentanolC₆H₁₄OContains one hydroxyl group; used as a solvent.

Uniqueness: 3,3-Dimethylpentane-1,5-diol's unique feature lies in its dual hydroxyl groups positioned at the terminal ends of a branched pentane chain. This configuration enhances its reactivity compared to other similar compounds and broadens its applicability in industrial processes.

Molecular Formula and Structural Representation

3,3-Dimethylpentane-1,5-diol is an organic compound with the molecular formula C₇H₁₆O₂ [1] [2]. This branched-chain diol features a molecular weight of 132.20 grams per mole [1] [2]. The compound belongs to the class of diols, characterized by the presence of two hydroxyl (-OH) functional groups positioned at the terminal carbons of the pentane chain [2].

The structural representation reveals a five-carbon backbone with two methyl substituents attached to the third carbon atom, creating a quaternary carbon center [2]. The hydroxyl groups are located at positions 1 and 5 of the pentane chain, making this compound a primary diol [1] [2]. The exact mass of the compound is 132.115029749 daltons, with a monoisotopic mass of the same value [2].

Table 1: Basic Molecular Properties

PropertyValueReference
Molecular FormulaC₇H₁₆O₂ [1] [2]
Molecular Weight132.20 g/mol [1] [2]
Exact Mass132.115029749 Da [2]
Heavy Atom Count9 [2]
Formal Charge0 [2]

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming

The International Union of Pure and Applied Chemistry name for this compound is 3,3-dimethylpentane-1,5-diol [2]. This systematic nomenclature follows standard organic chemistry naming conventions, where the longest carbon chain (pentane) serves as the parent structure [2]. The numbering system begins from the end that gives the hydroxyl groups the lowest possible numbers [2].

The naming convention indicates that the parent chain contains five carbon atoms (pentane), with hydroxyl groups at positions 1 and 5 [2]. The prefix "3,3-dimethyl" specifies that two methyl groups are attached to the third carbon of the pentane chain [2]. Alternative systematic names include "1,5-Pentanediol, 3,3-dimethyl-" and "3,3-Dimethyl-1,5-pentanediol" [1] [3].

Chemical Identifiers

Chemical Abstracts Service Registry Number

The Chemical Abstracts Service Registry Number for 3,3-dimethylpentane-1,5-diol is 53120-74-4 [1] [2] [3]. This unique identifier was assigned by the Chemical Abstracts Service and serves as the primary means of unambiguous identification in chemical databases and literature [1] [2].

International Chemical Identifier and International Chemical Identifier Key

The International Chemical Identifier for 3,3-dimethylpentane-1,5-diol is InChI=1S/C7H16O2/c1-7(2,3-5-8)4-6-9/h8-9H,3-6H2,1-2H3 [2]. This string representation provides a standardized method for describing the chemical structure and connectivity [2].

The corresponding International Chemical Identifier Key is CFEPFAMBMGCTQM-UHFFFAOYSA-N [2]. This compressed version of the International Chemical Identifier serves as a fixed-length identifier that can be used for database searches and structural comparisons [2].

Simplified Molecular Input Line Entry System Notation

The Simplified Molecular Input Line Entry System notation for 3,3-dimethylpentane-1,5-diol is CC(C)(CCO)CCO [2]. This linear notation system represents the molecular structure in a text format, where the quaternary carbon center is denoted by C(C), and the two ethanol chains are represented by CCO groups [2].

Table 2: Chemical Identifiers

Identifier TypeValue
Chemical Abstracts Service Number53120-74-4 [1] [2]
International Chemical IdentifierInChI=1S/C7H16O2/c1-7(2,3-5-8)4-6-9/h8-9H,3-6H2,1-2H3 [2]
International Chemical Identifier KeyCFEPFAMBMGCTQM-UHFFFAOYSA-N [2]
Simplified Molecular Input Line Entry SystemCC(C)(CCO)CCO [2]
European Community Number843-400-8 [2]
DSSTox Substance IdentifierDTXSID90510466 [2]

Structural Isomerism

3,3-Dimethylpentane-1,5-diol exhibits structural isomerism with other dimethylpentanediol compounds [4] . The compound can undergo isomerization through methyl shift mechanisms, potentially leading to the formation of different structural isomers . Related structural isomers include 2,3-dimethylpentane-1,5-diol, which shares the same molecular formula but differs in the positioning of the methyl substituents [4] .

The structural uniqueness of 3,3-dimethylpentane-1,5-diol lies in its dual hydroxyl groups positioned at the terminal ends of a branched pentane chain . This configuration distinguishes it from other isomeric forms where the methyl groups may be located at different positions along the carbon backbone [4]. The quaternary carbon center at position 3 creates a significant structural feature that affects the compound's physical and chemical properties .

Comparison with similar compounds reveals that 2,3-dimethylpentane-1,5-diol has a different methyl placement pattern, with the molecular formula C₇H₁₆O₂ but a distinct Chemical Abstracts Service number of 81554-20-3 [4]. The exact mass remains 132.11500 for both isomers, while the polar surface area is 40.46000 square angstroms [4].

Conformational Analysis

The conformational behavior of 3,3-dimethylpentane-1,5-diol is influenced by the presence of four rotatable bonds, which allow for multiple conformational states [2]. The compound exhibits conformational flexibility due to the alkyl chain segments connecting the quaternary carbon center to the terminal hydroxyl groups [6]. The rotatable bond count of 4 indicates that the molecule can adopt various three-dimensional arrangements through rotation around single bonds [2].

Molecular dynamics studies of alkyl-chain conformations suggest that branched diols like 3,3-dimethylpentane-1,5-diol may exhibit preferential conformations that minimize steric interactions between the bulky methyl groups and the hydroxyl-bearing chain segments [6]. The gauche and anti conformations around the carbon-carbon bonds adjacent to the quaternary center play crucial roles in determining the overall molecular geometry [6].

The conformational preferences are likely influenced by intramolecular hydrogen bonding between the terminal hydroxyl groups, which may stabilize certain conformational states [7]. Studies on similar diol compounds indicate that the majority of molecules adopt their most stable conformer under typical conditions [7]. The presence of the quaternary carbon creates a sterically hindered environment that may restrict certain conformational transitions [7].

Table 3: Conformational Properties

PropertyValue
Rotatable Bond Count4 [2]
Topological Polar Surface Area40.5 Ų [2]
Complexity61.3 [2]
Hydrogen Bond Donor Count2 [2]
Hydrogen Bond Acceptor Count2 [2]

Stereochemical Considerations

3,3-Dimethylpentane-1,5-diol does not contain any defined stereocenter atoms, as indicated by the defined atom stereocenter count of zero [2]. The compound lacks chiral centers due to the symmetric nature of the quaternary carbon at position 3, which bears two identical methyl groups [2]. Similarly, the defined bond stereocenter count is zero, indicating the absence of geometric isomerism [2].

The stereochemical analysis reveals that both undefined atom stereocenter count and undefined bond stereocenter count are zero, confirming that the compound exists as a single stereoisomeric form [2]. This contrasts with other dimethylpentanediol isomers that may possess chiral centers due to different substitution patterns [8].

The lack of stereochemical complexity in 3,3-dimethylpentane-1,5-diol simplifies its structural characterization and chemical behavior compared to stereoisomeric analogs [2]. The compound's achiral nature means that it does not exhibit optical activity and exists as a single enantiomeric form [2]. This stereochemical simplicity is advantageous for synthetic applications where stereochemical control is not required [2].

3,3-Dimethylpentane-1,5-diol exists as a liquid at room temperature [1]. The compound is described as colorless and odorless, which is characteristic of many aliphatic diols . The physical form is reported as a liquid under standard conditions, consistent with its molecular structure featuring terminal hydroxyl groups that contribute to intermolecular hydrogen bonding [1] . The compound exhibits the typical appearance of a clear, viscous liquid similar to other pentanediol isomers.

Thermodynamic Properties

Melting and Boiling Points

The melting point of 3,3-dimethylpentane-1,5-diol is estimated to be 44.24°C [3]. This relatively low melting point is consistent with the branched structure of the molecule, where the 3,3-dimethyl substitution pattern disrupts crystal packing compared to linear diols.

The boiling point is estimated at 233.16°C [3], which is significantly higher than that of the corresponding hydrocarbon 3,3-dimethylpentane (86.0°C) [4]. This substantial increase of approximately 147°C demonstrates the profound effect of the two hydroxyl groups, which enable extensive intermolecular hydrogen bonding. The boiling point is comparable to other pentanediol isomers, such as 1,5-pentanediol, which boils at 239-242°C, indicating similar intermolecular forces despite the structural differences.

Vapor Pressure

Specific vapor pressure data for 3,3-dimethylpentane-1,5-diol are not available in the literature. However, based on the structural characteristics and the presence of two hydroxyl groups, the vapor pressure is expected to be very low at room temperature. The branched diol structure with terminal hydroxyl groups creates strong intermolecular hydrogen bonding networks, which significantly reduce the tendency for molecules to escape into the vapor phase. This is consistent with the general behavior of diols, which typically exhibit vapor pressures several orders of magnitude lower than their corresponding alkanes.

Heat Capacity

Experimental heat capacity data for 3,3-dimethylpentane-1,5-diol have not been reported in the literature. Estimation methods for organic compounds suggest that diols typically have higher heat capacities than their corresponding alkanes due to additional vibrational modes associated with the hydroxyl groups and hydrogen bonding interactions [5]. The heat capacity would be expected to increase with temperature, following typical patterns observed for organic diols.

Solubility Profile

3,3-Dimethylpentane-1,5-diol is reported to be soluble in water . This water solubility is attributed to the presence of two hydroxyl groups that can form multiple hydrogen bonds with water molecules. The compound's ability to act as both a hydrogen bond donor and acceptor enhances its compatibility with protic solvents. The solubility characteristics are consistent with other aliphatic diols of similar chain length, which typically show good water miscibility despite the presence of hydrophobic alkyl segments.

Density and Refractive Index

The density of 3,3-dimethylpentane-1,5-diol is estimated to be 0.9744 g/cm³ [3]. This value is reasonable for an aliphatic diol, falling between the density of water (1.0 g/cm³) and typical organic liquids. The density is higher than that of the corresponding hydrocarbon 3,3-dimethylpentane (0.6934 g/cm³) [4], reflecting the contribution of the oxygen atoms and the more compact molecular packing facilitated by hydrogen bonding.

Experimental refractive index values for 3,3-dimethylpentane-1,5-diol have not been reported in the available literature. For comparison, similar diols typically exhibit refractive indices in the range of 1.44-1.47, which would be expected for this compound based on its molecular structure and composition.

Partition Coefficient and Lipophilicity

The logarithmic partition coefficient (LogP) for 3,3-dimethylpentane-1,5-diol is reported as 0.77740 [6]. This relatively low LogP value indicates moderate lipophilicity, with the compound showing a slight preference for the organic phase in octanol-water partitioning experiments. The value reflects the balance between the hydrophobic alkyl chain and the hydrophilic hydroxyl groups. This LogP is consistent with compounds that have both hydrophobic and hydrophilic characteristics, making them potentially useful as intermediates in organic synthesis or as solvents for specific applications.

Hydrogen Bonding Capabilities

3,3-Dimethylpentane-1,5-diol possesses two hydroxyl groups, making it capable of extensive hydrogen bonding interactions. The compound can function as both a hydrogen bond donor (through the hydroxyl hydrogen atoms) and a hydrogen bond acceptor (through the oxygen atoms). This dual functionality results in strong intermolecular associations in the liquid state and contributes to the elevated boiling point compared to non-hydrogen bonding analogs.

The polar surface area (PSA) is calculated to be 40.46 Ų [6], which quantifies the molecular surface occupied by polar atoms and is directly related to hydrogen bonding capacity. This value indicates significant potential for hydrogen bonding interactions, which influences the compound's physical properties, solubility characteristics, and potential biological activity.

Surface Tension and Viscosity

Specific experimental data for surface tension and viscosity of 3,3-dimethylpentane-1,5-diol are not available in the current literature. However, based on the molecular structure and comparison with similar diols, both properties are expected to be elevated compared to the corresponding alkane due to hydrogen bonding effects.

For diols of similar molecular weight, surface tensions typically range from 35-50 mN/m at room temperature [7]. The viscosity is expected to be significantly higher than that of 3,3-dimethylpentane due to the hydrogen bonding network that restricts molecular motion. Diols generally exhibit viscosities that are several times higher than their corresponding alkanes.

Collision Cross Section Data

Collision cross section (CCS) data for 3,3-dimethylpentane-1,5-diol in ion mobility spectrometry have been predicted for various adduct ions [8]. The predicted CCS values are:

Adductm/zPredicted CCS (Ų)
[M+H]⁺133.12232131.1
[M+Na]⁺155.10426137.5
[M-H]⁻131.10776128.6
[M+NH₄]⁺150.14886152.0
[M+K]⁺171.07820136.5

XLogP3

0.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

3,3-Dimethylpentane-1,5-diol

Dates

Last modified: 08-15-2023

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